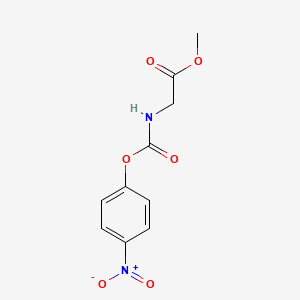
1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol
Übersicht
Beschreibung
1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol, also known as FNPQ, is a synthetic molecule with a wide range of applications in the field of scientific research. It has been studied for its potential use in various biological processes, including gene expression, protein structure, and enzyme activity. FNPQ has been found to have a number of advantageous properties, such as being non-toxic and having low volatility. In addition, FNPQ has been shown to be able to bind to a variety of proteins and nucleic acids, making it a useful tool for studying the structure and function of these molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
- A compound structurally similar to 1-((4-(2-Fluoro-4-nitrophenoxy)quinolin-7-yl)oxy)-2-methylpropan-2-ol was isolated from Melicope moluccana T.G. Hartley. Its chemical structure was determined using spectroscopy techniques, which is relevant for understanding the structural aspects of similar compounds (Tanjung, Saputri, Wahjoedi, & Tjahjandarie, 2017).
Biological Activities
- Quinoline derivatives, similar to the compound , have demonstrated a wide spectrum of biodynamic activities and potential as therapeutic agents. This indicates the significance of quinoline structures in medicinal chemistry (Faldu et al., 2014).
Synthesis and Mechanism Studies
- The synthesis of 2-chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline, which shares structural similarities, was achieved, contributing to the understanding of synthetic pathways relevant to this class of compounds (Praveena, Murthy, & Pal, 2013).
Antimicrobial and Antiproliferative Properties
- Novel oxazino quinolone derivatives have shown significant antimycobacterial activities, suggesting that structurally similar compounds could have potential applications in treating bacterial infections (Dinakaran et al., 2008).
- Quinoline derivatives synthesized for antiproliferative evaluation showed significant activities against various cancer cell lines, indicating the potential of quinoline-based compounds in cancer therapy (Tseng et al., 2014).
Chemosensors and Optical Properties
- Quinoline-based compounds have been used to develop chemosensors capable of monitoring metal ion concentrations, demonstrating their potential application in biological and chemical sensing (Park et al., 2015).
- The synthesis of polyheterocyclic compounds, including quinoline derivatives, showed unique optical properties, suggesting their suitability as fluorescent probes (Park, Kwon, Lee, & Kim, 2015).
Eigenschaften
IUPAC Name |
1-[4-(2-fluoro-4-nitrophenoxy)quinolin-7-yl]oxy-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5/c1-19(2,23)11-26-13-4-5-14-16(10-13)21-8-7-17(14)27-18-6-3-12(22(24)25)9-15(18)20/h3-10,23H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCMIHAYGCEAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

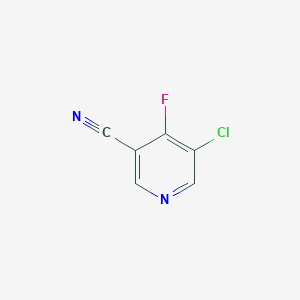

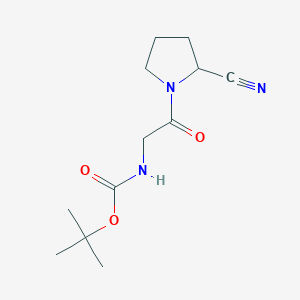
![Benzyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B1403252.png)

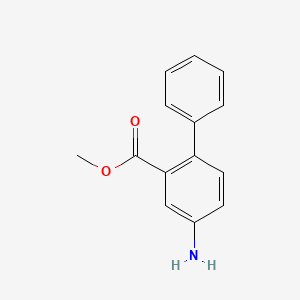



![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)
![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)
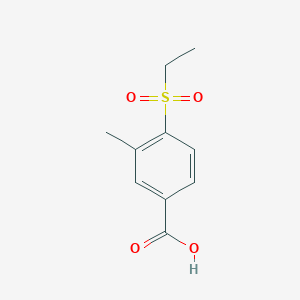
![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)
